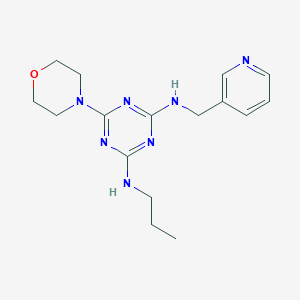
6-(4-morpholinyl)-N-propyl-N'-(3-pyridinylmethyl)-1,3,5-triazine-2,4-diamine
説明
6-(4-morpholinyl)-N-propyl-N'-(3-pyridinylmethyl)-1,3,5-triazine-2,4-diamine, commonly known as MPPT, is a small molecule inhibitor of protein kinases. It is a potent and selective inhibitor of c-Met, a receptor tyrosine kinase that plays a crucial role in cancer development and progression. MPPT has shown promising results in preclinical studies and is being evaluated for its therapeutic potential in various cancer types.
作用機序
MPPT is a small molecule inhibitor that binds to the ATP-binding site of c-Met kinase domain, thereby blocking its activity. This leads to the inhibition of downstream signaling pathways, including PI3K/Akt and MAPK/ERK, which are involved in cancer cell survival, proliferation, and migration.
Biochemical and Physiological Effects:
MPPT has been shown to induce apoptosis, inhibit cell proliferation, migration, and invasion in various cancer cell lines. It has also been shown to inhibit angiogenesis, a process by which tumors develop new blood vessels to support their growth and metastasis. In addition, MPPT has been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer cells.
実験室実験の利点と制限
One of the main advantages of MPPT is its selectivity and potency as a c-Met inhibitor. This makes it a valuable tool for studying the role of c-Met in cancer development and progression. However, MPPT has some limitations, including its solubility and stability issues, which can affect its bioavailability and efficacy in vivo.
将来の方向性
There are several future directions for MPPT research, including:
1. Development of more potent and selective c-Met inhibitors based on the structure of MPPT.
2. Evaluation of the efficacy of MPPT in combination with other targeted therapies and immunotherapies.
3. Investigation of the role of c-Met in cancer stem cells and the potential of MPPT to target this population.
4. Evaluation of the safety and efficacy of MPPT in clinical trials for various cancer types.
5. Investigation of the potential of MPPT as a diagnostic tool for c-Met overexpression in cancer patients.
In conclusion, MPPT is a promising c-Met inhibitor with potential therapeutic applications in cancer treatment. Its selectivity and potency make it a valuable tool for studying the role of c-Met in cancer development and progression. Further research is needed to evaluate its safety and efficacy in clinical trials and to explore its potential in combination with other targeted therapies and immunotherapies.
科学的研究の応用
MPPT has been extensively studied for its therapeutic potential in cancer treatment. It has shown promising results in preclinical studies as a potent inhibitor of c-Met, which is overexpressed in many cancer types and is associated with poor prognosis and resistance to chemotherapy. MPPT has been shown to inhibit c-Met signaling, leading to decreased cancer cell proliferation, migration, and invasion. It has also been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer cells.
特性
IUPAC Name |
6-morpholin-4-yl-4-N-propyl-2-N-(pyridin-3-ylmethyl)-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N7O/c1-2-5-18-14-20-15(19-12-13-4-3-6-17-11-13)22-16(21-14)23-7-9-24-10-8-23/h3-4,6,11H,2,5,7-10,12H2,1H3,(H2,18,19,20,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYYCVQMJSFUBTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=NC(=NC(=N1)N2CCOCC2)NCC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-morpholin-4-yl-4-N-propyl-2-N-(pyridin-3-ylmethyl)-1,3,5-triazine-2,4-diamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-{2-[2-(4-fluorophenoxy)ethoxy]ethyl}morpholine](/img/structure/B3854470.png)
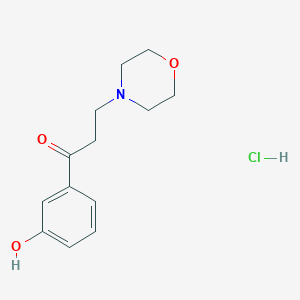
![N',N''-1,2-ethanediylidenebis[2-(2-methylphenoxy)acetohydrazide]](/img/structure/B3854495.png)

![N'-[1-(2-naphthyl)ethylidene]-3,5-dinitrobenzohydrazide](/img/structure/B3854517.png)
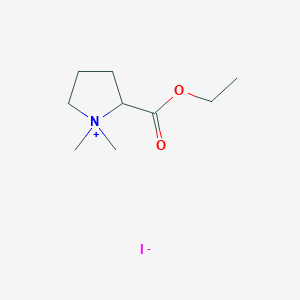
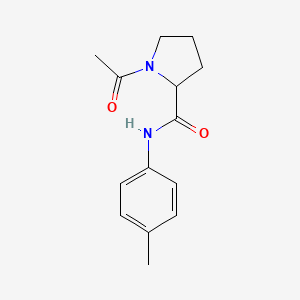
![4-[2-(2-fluorobenzylidene)hydrazino]-4-oxo-N-phenylbutanamide](/img/structure/B3854533.png)

![4-{2-[1-(2,4-dimethoxyphenyl)ethylidene]hydrazino}-N-(2-methylphenyl)-4-oxobutanamide](/img/structure/B3854547.png)
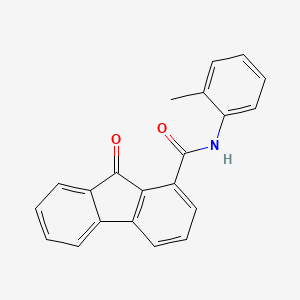
![4-(2-{[(phenylacetyl)amino]acetyl}carbonohydrazonoyl)benzoic acid](/img/structure/B3854550.png)
![4-bromo-N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]benzohydrazide](/img/structure/B3854557.png)